

# Step-by-Step Guide for 80-O18 Lipid Nanoparticle (LNP) Preparation

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## Compound of Interest

Compound Name: 80-O18

Cat. No.: B15574671

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, exemplified by their critical role in mRNA-based vaccines. The precise composition of these LNPs is paramount to their success, influencing encapsulation efficiency, particle size, stability, and the ultimate efficacy of the therapeutic payload. A key component in many LNP formulations is the ionizable cationic lipid, which is crucial for encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm of target cells.

This document provides a detailed guide for the preparation of Lipid Nanoparticles utilizing the ionizable cationic lipid **80-O18**. **80-O18**, chemically known as N-[3-(dimethylamino)propyl]-N-[3-(octadecyloxy)-3-oxopropyl]- $\beta$ -alanine, octadecyl ester, is a lipidoid that has been identified for its potential in promoting high cellular uptake and efficient delivery of cargo in vitro.<sup>[1][2][3]</sup>

These protocols are intended for research purposes and are designed to be adaptable for various nucleic acid payloads such as mRNA, siRNA, or plasmid DNA. The primary method detailed here is microfluidic mixing, which offers superior control over particle characteristics and high reproducibility.

## Core Components of LNP Formulations

A typical LNP formulation consists of four main components:

- **Ionizable Cationic Lipid (80-O18):** At a low pH, this lipid is positively charged, enabling it to complex with the negatively charged nucleic acid backbone. At physiological pH, it becomes near-neutral, reducing potential toxicity.[\[4\]](#)
- **Helper Phospholipid (e.g., DSPC):** 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated lipid that provides structural integrity to the nanoparticle.[\[5\]](#)
- **Cholesterol:** This structural lipid modulates the fluidity and stability of the lipid bilayer, contributing to the overall integrity of the LNP.[\[5\]](#)
- **PEG-Lipid (e.g., DMG-PEG 2000):** A polyethylene glycol-conjugated lipid helps to control the particle size during formulation and provides a hydrophilic shield that reduces aggregation and opsonization, thereby increasing circulation time in vivo.[\[6\]](#)

## Experimental Protocols

### Protocol 1: Preparation of Lipid Stock Solutions

**Objective:** To prepare concentrated stock solutions of the individual lipid components in ethanol for subsequent mixing.

**Materials:**

- **80-O18** (CAS: 1638334-27-6)[\[1\]](#)
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
- 200 Proof Ethanol, USP grade

**Procedure:**

- **80-O18 Stock:** Prepare a 50 mg/mL solution of **80-O18** in 200 proof ethanol.[\[1\]](#) Vortex until fully dissolved.

- **DSPC Stock:** Prepare a 10 mg/mL solution of DSPC in 200 proof ethanol. Gentle heating (up to 65°C) may be required for complete dissolution.
- **Cholesterol Stock:** Prepare a 10 mg/mL solution of cholesterol in 200 proof ethanol. Heating (up to 65°C) is typically necessary. Ensure the solution remains warm during handling to prevent precipitation.
- **DMG-PEG 2000 Stock:** Prepare a 10 mg/mL solution of DMG-PEG 2000 in 200 proof ethanol.
- **Storage:** Store all lipid stock solutions at -20°C in airtight containers.

## Protocol 2: Preparation of Combined Lipid Mixture

**Objective:** To create a single lipid mixture in ethanol containing all lipid components at the desired molar ratio.

**Procedure:**

- Bring all lipid stock solutions to room temperature. If any precipitation is observed in the cholesterol stock, warm it until fully redissolved.
- In a sterile tube, combine the lipid stock solutions according to the volumes specified in Table 1 to achieve the desired molar ratio.
- Vortex the combined lipid mixture thoroughly to ensure homogeneity.

## Protocol 3: Preparation of Nucleic Acid Solution

**Objective:** To prepare the nucleic acid payload in a low pH buffer to facilitate LNP formation.

**Materials:**

- Nucleic acid (e.g., mRNA, siRNA)
- Citrate buffer (50 mM, pH 4.0) or Acetate buffer (50 mM, pH 5.0)
- Nuclease-free water

**Procedure:**

- Dilute the nucleic acid stock to the desired concentration (e.g., 0.1 - 0.5 mg/mL) using the low pH buffer.
- Ensure the solution is well-mixed and stored on ice until use.

## Protocol 4: LNP Formulation via Microfluidic Mixing

**Objective:** To form LNPs by the rapid and controlled mixing of the lipid and nucleic acid solutions.

**Equipment:**

- Microfluidic mixing device (e.g., NanoAssemblr® Benchtop)
- Syringe pumps
- Microfluidic cartridge

**Procedure:**

- **System Priming:** Prime the microfluidic system with ethanol and the aqueous buffer according to the manufacturer's instructions to remove any air bubbles and equilibrate the system.
- **Loading:** Load the combined lipid mixture (in ethanol) into one syringe and the nucleic acid solution (in aqueous buffer) into another syringe.
- **Mixing:** Set the desired total flow rate (TFR) and flow rate ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).
- **Initiate Mixing:** Start the syringe pumps to initiate the mixing process within the microfluidic cartridge. The rapid mixing causes a change in solvent polarity, leading to the self-assembly of lipids and the encapsulation of the nucleic acid.
- **Collection:** Collect the LNP solution from the outlet of the microfluidic device. The solution will appear as a milky, translucent suspension.

## Protocol 5: Downstream Processing and Characterization

Objective: To purify and concentrate the LNP formulation and to characterize its key physicochemical properties.

Procedure:

- **Dilution and Neutralization:** Immediately dilute the collected LNP solution with a neutral buffer, such as phosphate-buffered saline (PBS, pH 7.4), to raise the pH and stabilize the newly formed nanoparticles.
- **Purification and Concentration:** Use tangential flow filtration (TFF) with a 100 kDa molecular weight cut-off membrane to remove ethanol, unencapsulated nucleic acid, and to concentrate the LNP formulation. Diafilter against PBS (pH 7.4).
- **Sterile Filtration:** Filter the final LNP formulation through a 0.22  $\mu\text{m}$  sterile filter.
- **Characterization:**
  - **Particle Size and Polydispersity Index (PDI):** Measure using Dynamic Light Scattering (DLS).
  - **Encapsulation Efficiency:** Determine the amount of encapsulated nucleic acid using a fluorescence-based assay (e.g., RiboGreen assay) with and without a lysing agent like Triton X-100.
  - **Zeta Potential:** Measure using Electrophoretic Light Scattering (ELS) to determine the surface charge of the LNPs at neutral pH.

## Data Presentation

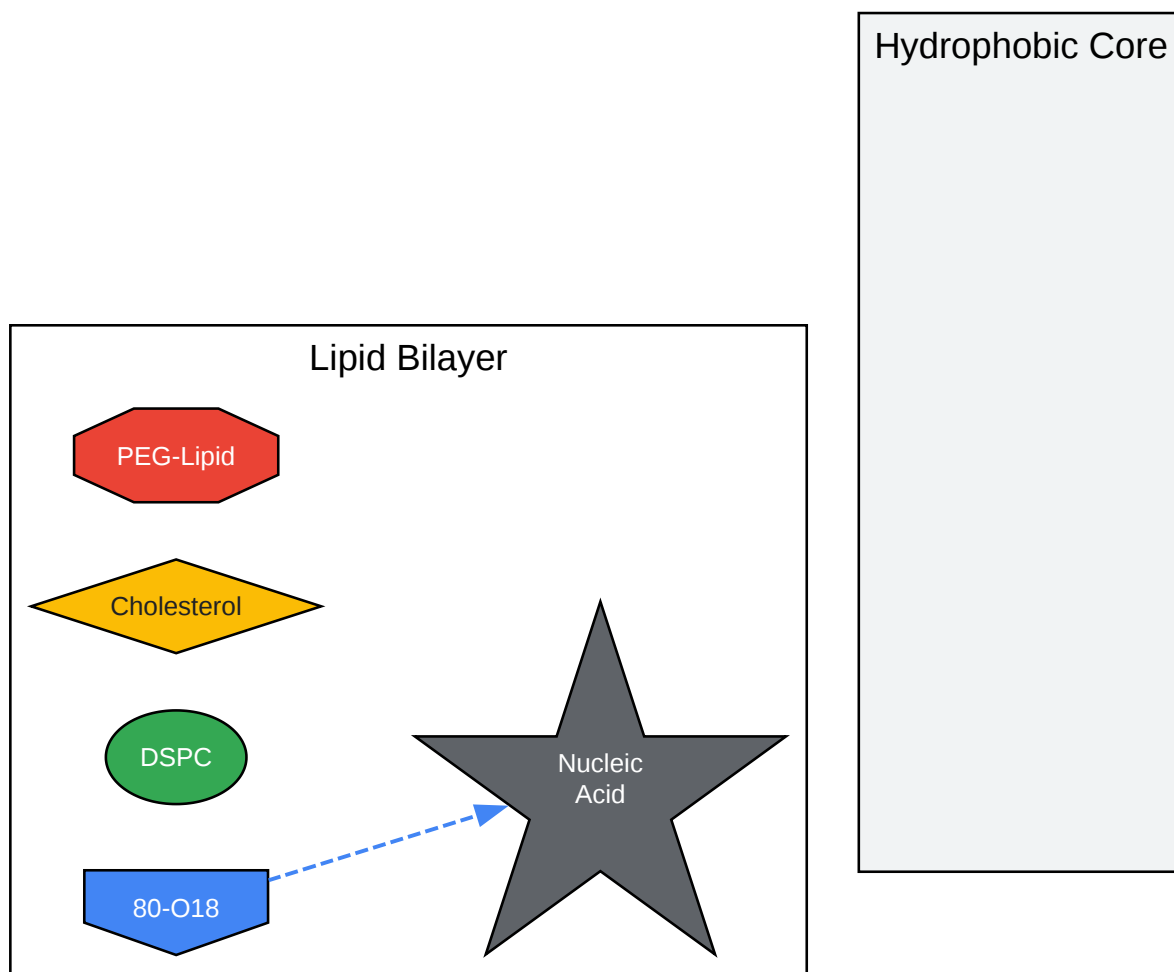
Table 1: Example Lipid Molar Ratios and Stock Solution Volumes for 1 mL of Combined Lipid Mixture

Lipid Component	Molar Ratio (%)	Molecular Weight ( g/mol )	Stock Conc. (mg/mL)	Volume to Add (μL)
80-O18	50.0	751.3	50.0	375.6
DSPC	10.0	790.2	10.0	197.5
Cholesterol	38.5	386.7	10.0	372.3
DMG-PEG 2000	1.5	~2509	10.0	94.1
Ethanol	-	-	-	to 1000 μL

Table 2: Typical Formulation Parameters and Expected LNP Characteristics

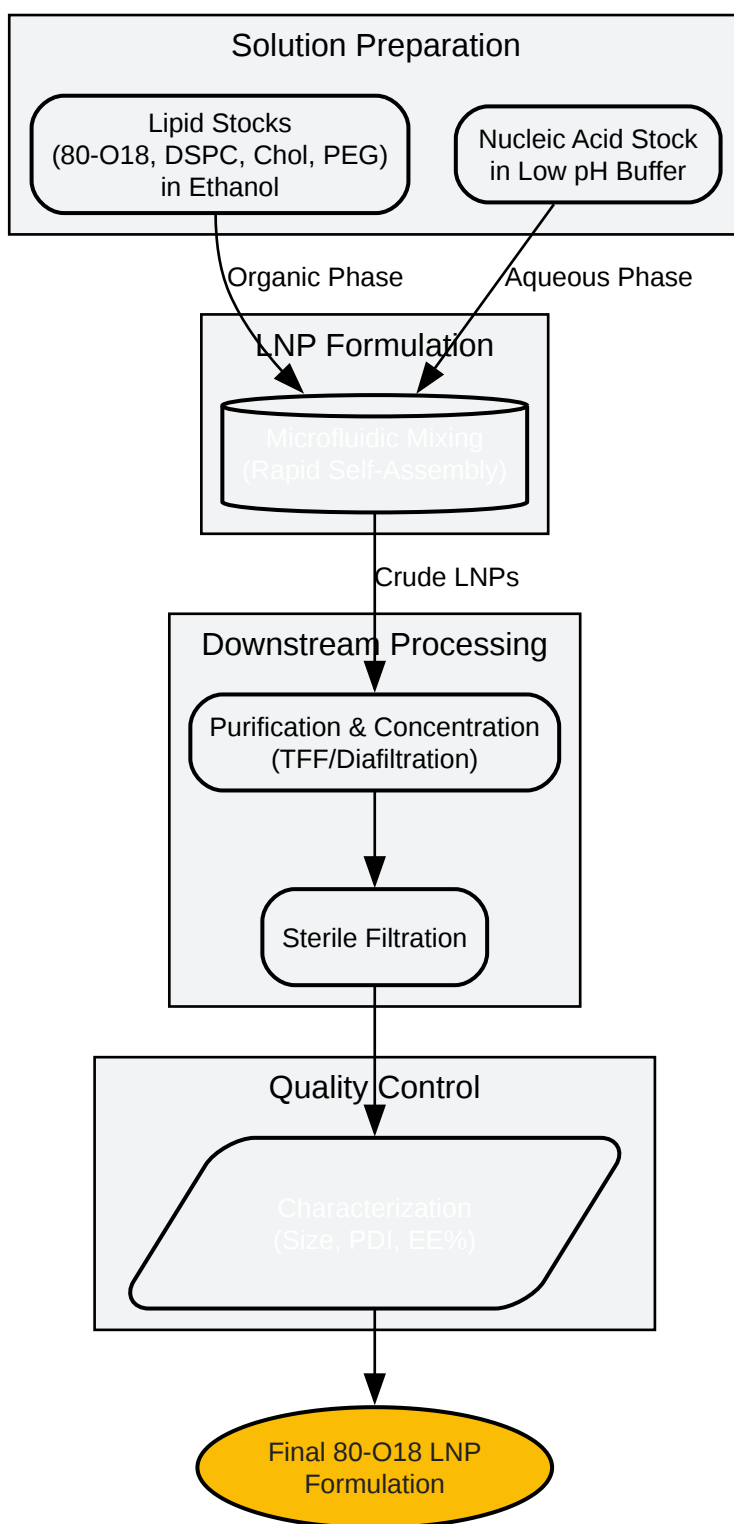
Parameter	Typical Value / Range
Flow Rate Ratio (Aqueous:Organic)	3:1
Total Flow Rate (TFR)	2 - 20 mL/min
Particle Size (Z-average)	80 - 150 nm
Polydispersity Index (PDI)	< 0.2
Encapsulation Efficiency	> 90%
Zeta Potential (at pH 7.4)	Near-neutral (-10 to +10 mV)

## Visualizations



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Caption: General structure of an **80-O18** Lipid Nanoparticle.



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Caption: Experimental workflow for **80-O18** LNP preparation.

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